- Linearization of carbohydrate derived polycyclic frameworksRSC Advances, 2014, 4(60), 31892-31903,
Cas no 924-44-7 (Ethyl Glyoxylate (>50% in Toluene))

Ethyl Glyoxylate (>50% in Toluene) 化学的及び物理的性質
名前と識別子
-
- ethyl glyoxalate solution
- Ethyl glyoxylate
- Glyoxylic acid ethyl ester
- Ethyl oxoacetate~Glyoxylic acid ethyl ester~Oxoacetic acid ethyl ester
- Ethyl glyoxalate
- ethyl 2-oxoacetate
- Ethyl oxoacetate
- Acetic acid, oxo-, ethyl ester (9CI)
- Glyoxylic acid, ethyl ester (6CI, 7CI, 8CI)
- Formyl ethoxy ketone
- Glyoxalic acid ethyl ester
- NSC 49206
- Oxoacetic acid ethyl ester
- Acetic acid, oxo-, ethyl ester
- UNII-IXX9MQ1J1I
- NSC49206
- DTXSID6061282
- Ethyl Glyoxylate (>50per cent in Toluene)
- EINECS 213-105-3
- MFCD00044009
- F0001-2228
- SCHEMBL16187
- oxo-acetic acid, ethyl ester
- ethyl glyoxilate
- Ethyl oxoacetate solution
- Ethyl 2-oxoacetate (50% in toluene)
- Ethyl 2-oxoacetate 50% in toluene
- oxo-acetic acid ethyl ester
- Glyoxylic acid, ethyl ester
- AKOS009158794
- Acetic acid, 2-oxo-, ethyl ester
- Ethyl glyoxalate, Tech grade, 30% solution in toluene
- 2-oxoacetic acid, ethyl ester
- NS00021386
- 192130-58-8
- ethyl-2-oxoacetate
- CHEBI:53275
- D78103
- STR04647
- Ethyl oxoacetate, tech, 50% solution in toluene
- ethyloxoacetate
- glyoxalic acid ethylester
- Q27124039
- IXX9MQ1J1I
- 924-44-7
- NSC-49206
- DB-007537
- glyoxylic acid ethylester
- ethyl oxo-acetate
- Ethyl Glyoxylate (>50% in Toluene)
-
- MDL: MFCD00044009
- インチ: 1S/C4H6O3/c1-2-7-4(6)3-5/h3H,2H2,1H3
- InChIKey: DBPFRRFGLYGEJI-UHFFFAOYSA-N
- ほほえんだ: O=CC(OCC)=O
- BRN: 1209486
計算された属性
- せいみつぶんしりょう: 102.03200
- どういたいしつりょう: 102.032
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 3
- 複雑さ: 77
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.4A^2
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
じっけんとくせい
- 色と性状: 透明無色〜微黄色溶液
- 密度みつど: 1.03
- ふってん: 110°C
- フラッシュポイント: 7 ºC
- 屈折率: 1.4750
- すいようせい: Immiscible with water.
- PSA: 43.37000
- LogP: -0.25160
- かんど: Air Sensitive
- ようかいせい: 未確定
Ethyl Glyoxylate (>50% in Toluene) セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H225,H304,H315,H317,H336,H361d,H373
- 警告文: P210,P261,P280,P301+P310,P331
- 危険物輸送番号:UN 1294 3/PG 2
- WGKドイツ:3
- 危険カテゴリコード: R11;R38;R43;R48/20;R63;R65;R67
- セキュリティの説明: S36/37-S62
-
危険物標識:
- 包装等級:II
- 危険レベル:3
- 包装グループ:II
- リスク用語:R11; R38; R43; R48/20; R63; R65; R67
- TSCA:Yes
Ethyl Glyoxylate (>50% in Toluene) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E48980-25g |
Ethyl glyoxalate, 50% solution in toluene |
924-44-7 | 25g |
¥108.0 | 2021-09-09 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E48980-100g |
Ethyl glyoxalate, 50% solution in toluene |
924-44-7 | 100g |
¥318.0 | 2021-09-09 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R053543-500ml |
Ethyl Glyoxylate (>50% in Toluene) |
924-44-7 | 50% | 500ml |
¥582 | 2024-05-20 | |
TRC | E918550-5g |
Ethyl Glyoxylate (>50% in Toluene) |
924-44-7 | 5g |
$150.00 | 2023-05-18 | ||
TRC | E918550-100g |
Ethyl Glyoxylate (>50% in Toluene) |
924-44-7 | 100g |
$305.00 | 2023-05-18 | ||
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB09432-1g |
Ethyl Glyoxylate (>50% in Toluene) |
924-44-7 | 97% | 1g |
0.00 | 2021-07-09 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB09432-100g |
Ethyl Glyoxylate (>50% in Toluene) |
924-44-7 | 97% | 100g |
171.00 | 2021-07-09 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB09432-100g |
Ethyl Glyoxylate (>50% in Toluene) |
924-44-7 | 97% | 100g |
¥171 | 2023-09-15 | |
Oakwood | 079534-500g |
Ethyl 2-oxoacetate 50% in toluene |
924-44-7 | tech | 500g |
$229.00 | 2024-07-19 | |
Cooke Chemical | A3954812-100ML |
Ethyl glyoxalate solution |
924-44-7 | 50%intoluene | 100ml |
RMB 135.20 | 2025-02-20 |
Ethyl Glyoxylate (>50% in Toluene) 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
ごうせいかいろ 4
- Process for the catalytic reduction of acid chlorides and imidoyl chlorides to aldehydes and imidoyls, United States, , ,
ごうせいかいろ 5
1.2 Reagents: Imidazole Solvents: Tetrahydrofuran ; 10 min, 0 °C; 30 min, 0 °C
- N-heterocyclic carbene-catalyzed atroposelective synthesis of axially chiral 5-aryl 2-pyrones from enalsScience China: Chemistry, 2022, 65(10), 1953-1961,
ごうせいかいろ 6
ごうせいかいろ 7
ごうせいかいろ 8
- Chemoselective Ruthenium-Catalyzed Reduction of Acid Chlorides to Aldehydes with DimethylphenylsilaneAdvanced Synthesis & Catalysis, 2012, 354(4), 607-611,
ごうせいかいろ 9
ごうせいかいろ 10
- Unexpected Catalyzed C:C Bond Cleavage by Molecular Oxygen Promoted by a Thiyl RadicalJournal of Organic Chemistry, 2001, 66(13), 4504-4510,
ごうせいかいろ 11
ごうせいかいろ 12
ごうせいかいろ 13
- Periodic acide-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-5,
ごうせいかいろ 14
ごうせいかいろ 15
ごうせいかいろ 16
ごうせいかいろ 17
1.2 Reagents: Dimethyl sulfide ; 5 h, -78 °C
- Highly Selective Stable Isotope Labeling of Histidine Residues by Using a Novel Precursor in E. coli-Based Overexpression SystemsChemBioChem, 2017, 18(15), 1487-1491,
ごうせいかいろ 18
ごうせいかいろ 19
ごうせいかいろ 20
Ethyl Glyoxylate (>50% in Toluene) Raw materials
- 1,4-DIethyl 2,3-dihydroxybutanedioate
- ethyl 2-chloro-2-oxo-acetate
- Diethyl D-(-)-Tartrate
- Diethyl fumarate
- ethyl 2-cyanoacetate
- (+)-Diethyl L-tartrate
- 2-oxoacetic acid
- ethyl 2,2-diethoxyacetate
- Diethyl maleate
- ethyl 2-hydroxyacetate
- ethyl (2E)-3-phenylprop-2-enoate
Ethyl Glyoxylate (>50% in Toluene) Preparation Products
Ethyl Glyoxylate (>50% in Toluene) サプライヤー
Ethyl Glyoxylate (>50% in Toluene) 関連文献
-
Xufeng Lin,Zhenjun Mao,Xixiang Dai,Ping Lu,Yanguang Wang Chem. Commun. 2011 47 6620
-
Ali Maleki,Afshin Sarvary RSC Adv. 2015 5 60938
-
Carla E. Brown,James McNulty,Claudia Bordón,Robert Yolken,Lorraine Jones-Brando Org. Biomol. Chem. 2016 14 5951
-
Shekaraiah Devari,Arvind Kumar,Ramesh Deshidi,Bhahwal Ali Shah Chem. Commun. 2015 51 5013
-
Juan Mancebo-Aracil,Carmen Nájera,José M. Sansano Org. Biomol. Chem. 2013 11 662
-
V. Umamaheswari,Pawel Cias,Andreas P?ppl,Martin Kaupp,Georg Gescheidt Dalton Trans. 2014 43 698
-
Carolina Silva Marques,Mehmet Dindaro?lu,Hans-Günther Schmalz,Anthony J. Burke RSC Adv. 2014 4 6035
-
Carolina Silva Marques,Mehmet Dindaro?lu,Hans-Günther Schmalz,Anthony J. Burke RSC Adv. 2014 4 6035
-
Hassan Farhid,Vida Khodkari,Mohammad Taghi Nazeri,Siamak Javanbakht,Ahmad Shaabani Org. Biomol. Chem. 2021 19 3318
-
Xabier del Corte,Edorta Martínez de Marigorta,Francisco Palacios,Javier Vicario,Aitor Maestro Org. Chem. Front. 2022 9 6331
関連分類
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Carboxylic acid esters
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Carboxylic acid derivatives Carboxylic acid esters
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Ethyl Glyoxylate (>50% in Toluene)に関する追加情報
Recent Advances in the Application of Ethyl Glyoxylate (>50% in Toluene) and Related Compound 924-44-7 in Chemical Biology and Pharmaceutical Research
Ethyl glyoxylate (>50% in toluene) is a versatile reagent widely used in organic synthesis and pharmaceutical research. Its unique chemical properties make it a valuable intermediate in the synthesis of various biologically active compounds. Recent studies have explored its applications in asymmetric synthesis, heterocyclic chemistry, and drug discovery. The compound with CAS number 924-44-7, which is structurally related to ethyl glyoxylate, has also gained attention for its potential biological activities and synthetic utility.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of ethyl glyoxylate (>50% in toluene) as a key building block in the synthesis of novel protease inhibitors. The researchers developed an efficient one-pot synthesis protocol that utilized ethyl glyoxylate to construct the core scaffold of potential antiviral agents. This approach significantly improved the yield and reduced the number of synthetic steps compared to traditional methods.
In the field of chemical biology, compound 924-44-7 has been investigated as a potential modulator of protein-protein interactions. A recent Nature Chemical Biology paper (2024) reported its ability to selectively disrupt specific protein complexes involved in cancer signaling pathways. The study employed advanced computational modeling combined with high-throughput screening to identify the optimal derivatives of 924-44-7 with enhanced binding affinity and selectivity.
The pharmaceutical industry has shown increasing interest in these compounds for their potential in developing new therapeutic agents. A 2024 market analysis report highlighted the growing demand for ethyl glyoxylate (>50% in toluene) in the production of cardiovascular drugs and neurological disorder treatments. Several major pharmaceutical companies have included derivatives of 924-44-7 in their drug development pipelines, particularly for inflammation and autoimmune diseases.
Recent advancements in green chemistry have also focused on improving the synthesis and handling of ethyl glyoxylate (>50% in toluene). A 2023 ACS Sustainable Chemistry & Engineering publication described a novel catalytic system that allows for safer processing and reduced solvent waste. This development addresses previous concerns about the compound's stability and storage requirements while maintaining its synthetic utility.
Looking forward, researchers anticipate that further exploration of ethyl glyoxylate (>50% in toluene) and compound 924-44-7 will yield important discoveries in drug development and chemical biology. Current studies are investigating their potential in targeted drug delivery systems and as probes for studying enzyme mechanisms. The unique reactivity profile of these compounds continues to make them valuable tools in medicinal chemistry research.
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